Application Summary: (-)-Perillyl alcohol has been studied for its potential as an anti-cancer agent. It’s believed to inhibit the growth of cancer cells and induce apoptosis.
Methods: It is administered orally in clinical trials, often as a daily dose. The compound’s pharmacokinetics, bioavailability, and metabolism are closely monitored.
Results: Studies have shown that (-)-Perillyl alcohol can cause regression in certain tumor models. Results vary, and more research is needed to confirm its efficacy and safety .
Application Summary: In agriculture, (-)-Perillyl alcohol is explored for its use as a natural pesticide and herbicide.
Methods: It is applied directly to crops or soil, sometimes in combination with other natural agents to enhance its effectiveness.
Results: Preliminary studies suggest it may help reduce pest populations and inhibit weed growth, contributing to higher crop yields .
Application Summary: (-)-Perillyl alcohol is being researched for its potential use in biofuel production due to its high energy content.
Methods: The compound is processed through fermentation or chemical synthesis to produce biofuels compatible with existing engines.
Results: Research indicates that biofuels derived from (-)-Perillyl alcohol can be a sustainable alternative to fossil fuels, with promising energy output ratios .
Application Summary: In environmental science, (-)-Perillyl alcohol is used to develop biodegradable materials and products.
Methods: It is incorporated into polymers to create materials that break down more easily in the environment.
Results: Studies have shown that these biodegradable materials can significantly reduce pollution and are a step towards more sustainable packaging solutions .
Application Summary: (-)-Perillyl alcohol serves as a solvent and an intermediate in various chemical syntheses in the industrial sector.
Methods: It is used in processes such as the synthesis of fragrances, pharmaceuticals, and other fine chemicals.
Results: The use of (-)-Perillyl alcohol in industrial processes has been found to improve efficiency and yield of desired products .
Application Summary: In the food industry, (-)-Perillyl alcohol is utilized for flavor extraction and as a food additive.
Methods: It is used to extract essential oils and flavors from natural sources, which are then used in food products.
Results: The compound has been effective in enhancing flavors without altering the nutritional value of food items .
Application Summary: (-)-Perillyl alcohol is used in the cosmetics industry for its fragrance and as a solvent for other aromatic compounds.
Methods: It is blended with essential oils and other ingredients to create perfumes and cosmetic products.
Results: The compound contributes to the development of products with desirable scents and helps in stabilizing volatile components .
Application Summary: The antimicrobial properties of (-)-Perillyl alcohol make it a candidate for food preservation.
Methods: It can be incorporated into packaging materials or directly added to food products in regulated amounts.
Results: Studies indicate that it can extend the shelf life of certain foods by inhibiting the growth of bacteria and fungi .
Application Summary: (-)-Perillyl alcohol serves as a precursor in the synthesis of more complex organic compounds.
Methods: It undergoes various chemical reactions, such as oxidation or rearrangement, to produce new molecules for different applications.
Results: This application is crucial in the production of pharmaceuticals, agrochemicals, and other industrial chemicals .
Application Summary: In laboratory settings, (-)-Perillyl alcohol is utilized as a solvent for the extraction of natural products.
Results: The use of (-)-Perillyl alcohol as a solvent helps in obtaining pure extracts from plant materials and other natural sources .
Application Summary: (-)-Perillyl alcohol is explored in nanotechnology for the synthesis of nanoparticles and nanostructures.
Methods: It acts as a reducing agent or a stabilizer in the preparation of nanomaterials.
Application Summary: Research into (-)-Perillyl alcohol’s role in renewable energy focuses on its use as a bio-additive for fuels.
Methods: It is investigated for its potential to improve the combustion properties of biofuels.
Results: The addition of (-)-Perillyl alcohol to biofuels may lead to more efficient energy production and reduced emissions .
(-)-Perillyl alcohol, also known as (S)-(-)-perillyl alcohol, is a naturally occurring monoterpene with the chemical formula C₁₀H₁₆O. It is characterized by a cyclohexene ring substituted with a hydroxymethyl group and a prop-1-en-2-yl group at positions 1 and 4, respectively. This compound is primarily found in the essential oils of various plants, including mint and citrus species, contributing to their aromatic properties . (-)-Perillyl alcohol has garnered attention due to its potential therapeutic applications, particularly in oncology.
The exact mechanism of action of (-)-Perillyl alcohol's antitumor properties is still under investigation [, ]. However, research suggests it might interfere with various cellular processes crucial for tumor growth and survival. Here are some potential mechanisms:
(-)-Perillyl alcohol exhibits notable biological activities:
Several methods are employed for synthesizing (-)-perillyl alcohol:
(-)-Perillyl alcohol has diverse applications:
Interaction studies have shown that (-)-perillyl alcohol can influence various biological pathways:
Several compounds share structural similarities with (-)-perillyl alcohol. Here are some notable ones:
Compound Name | Structure Characteristics | Unique Properties |
---|---|---|
Geraniol | Contains a similar cyclohexene structure | Exhibits antimicrobial and anti-inflammatory effects |
Farnesol | A longer-chain isoprenoid with multiple double bonds | Known for its role in skin care products |
Limonene | A cyclic monoterpene with citrus aroma | Commonly used as a flavoring agent |
Myrcene | A monoterpene with anti-inflammatory properties | Found in high concentrations in cannabis |
While these compounds share some characteristics with (-)-perillyl alcohol, its unique combination of biological activities and potential therapeutic applications distinguishes it from others.
(-)-Perillyl alcohol exhibits characteristic phase transition behavior typical of monoterpene alcohols. The compound displays a boiling point of 119-121°C at reduced pressure (11 mmHg) [1] [2] [3], which extrapolates to approximately 230-242°C at standard atmospheric pressure (760 mmHg) [4] [5]. Additional pressure-dependent boiling point data indicates a boiling point of 200°C at 0.1 mmHg [6], demonstrating the compound's sensitivity to pressure variations during distillation processes.
The melting point of (-)-perillyl alcohol has been reported as 244°C [4], indicating a solid state at ambient conditions, though this appears to represent the decomposition temperature rather than a true melting point given the compound's liquid nature at room temperature. The compound exhibits a density of 0.96 g/mL at 25°C [1] [2] [3] and maintains a specific gravity of 0.960 [1] [2], providing important parameters for thermodynamic calculations.
The enthalpy of vaporization has been determined to be 55.57 kJ/mol [7], which represents the energy required for the liquid-to-vapor phase transition. This value is consistent with the molecular structure and intermolecular hydrogen bonding present in the hydroxyl-containing monoterpene. The vapor pressure at 25°C is relatively low at 0.006 mmHg [5] [7], indicating limited volatility under standard conditions.
The solubility characteristics of (-)-perillyl alcohol in various organic solvents reflect its amphiphilic nature, containing both hydrophobic cyclohexene ring system and hydrophilic hydroxyl functionality. Water solubility ranges from 13.8 to 115 mg/mL at 25°C [8] [9], demonstrating limited aqueous solubility typical of monoterpene alcohols. This relatively low water solubility can be attributed to the predominant hydrophobic character of the cyclohexene structure with the isopropenyl substituent.
The compound exhibits complete miscibility with ethanol [10] [11] and dimethyl sulfoxide (DMSO) [11] [12], with DMSO solubility quantified at 25 mg/mL (equivalent to 164.2 mM) [12]. Complete miscibility is also observed with dimethylformamide (DMF) [11]. In contrast, the compound shows sparingly soluble behavior in chloroform [1] [13] and methanol [1] [11], despite methanol's polar protic nature. Good solubility is demonstrated in acetone [10] [11], dichloromethane [13], and ethyl acetate [13].
The partition coefficient (LogP) values range from 2.1 to 3.3 [4] [11], indicating moderate lipophilicity that enables partitioning into both aqueous and organic phases. This amphiphilic character is crucial for understanding the compound's bioavailability and membrane permeation properties.
(-)-Perillyl alcohol demonstrates weak acid-base properties consistent with its aliphatic alcohol functional group. The compound exhibits a strongest acidic pKa value ranging from 14.85 to 16.86 [1] [14] [15], indicating extremely weak acidity typical of primary alcohols. This high pKa value suggests that deprotonation of the hydroxyl group occurs only under strongly basic conditions.
The strongest basic pKa has been calculated between -1.99 and -2.0 [14] [15] [16], indicating minimal basicity. These values suggest that (-)-perillyl alcohol remains essentially neutral across physiological pH ranges, with negligible ionization occurring under normal biological conditions. The Henderson-Hasselbalch equation can be applied to predict the ionization state at any given pH, though practical applications are limited due to the extreme pKa values.
The weak acid-base character influences the compound's solubility behavior and chemical reactivity. At physiological pH (approximately 7.4), the compound exists almost entirely in its neutral molecular form, which affects its membrane permeability and distribution properties. The optical activity of [α]D22 = -88° (c = 1 in methanol) [1] [2] [3] confirms the S-configuration and provides a quantitative measure of the compound's stereochemical purity.
(-)-Perillyl alcohol demonstrates variable stability depending on environmental conditions, with significant susceptibility to oxidative degradation pathways. Under acidic conditions (pH 2.0), the compound undergoes significant degradation following apparent first-order kinetics, with a half-life (t50%) of 2.22 days at 48°C [8]. The degradation rate increases substantially with temperature elevation, indicating thermally activated decomposition mechanisms.
Oxidative stability studies reveal pronounced susceptibility to peroxide-catalyzed oxidation. In 3% hydrogen peroxide solutions, rapid degradation occurs with dramatic acceleration at elevated temperatures [8]. This oxidative pathway involves the primary alcohol functional group, potentially leading to formation of the corresponding aldehyde (perillyl aldehyde) and subsequent carboxylic acid (perillic acid) through sequential oxidation steps [17] [18].
The primary oxidation pathway follows the typical alcohol oxidation sequence: (-)-perillyl alcohol → perillyl aldehyde → perillic acid. This transformation can be catalyzed by various oxidizing agents including chromium(VI) reagents, permanganate, and enzymatic systems such as perillyl-alcohol dehydrogenase (EC 1.1.1.144) [17]. The enzyme-catalyzed oxidation utilizes NAD+ as cofactor, producing perillyl aldehyde, NADH, and H+.
Under alkaline and neutral hydrolysis conditions, (-)-perillyl alcohol demonstrates minimal degradation [19] [20], suggesting relative stability in non-acidic aqueous environments. Photolysis and thermal stress conditions result in some degradation, though specific degradation products and mechanisms require further characterization [19] [20].
Ionic strength effects on stability are minimal at lower temperatures but become significant at elevated temperatures (48°C), where decreased ionic strength correlates with increased degradation rates [8]. Notably, the compound remains stable in organic solvents including ethanol, acetonitrile, and isopropyl alcohol, with no observable degradation under standard storage conditions [8].
Irritant